Cas no 1361678-81-0 (2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde)

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde is a fluorinated and chlorinated biphenyl derivative featuring a formyl functional group at the 3-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its distinct substitution pattern—incorporating both chloro and fluoro groups—enhances its reactivity and selectivity in cross-coupling reactions, electrophilic substitutions, and other transformations. The aldehyde moiety further enables derivatization into alcohols, acids, or imines, broadening its utility in multi-step syntheses. High purity grades ensure consistent performance in demanding applications, making it a valuable building block for research and industrial processes.
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde structure
1361678-81-0 structure
Product name:2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde
CAS No:1361678-81-0
MF:C13H7Cl2FO
MW:269.0984852314
CID:4993277

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde
    • Inchi: 1S/C13H7Cl2FO/c14-12-3-1-2-11(13(12)15)9-4-8(7-17)5-10(16)6-9/h1-7H
    • InChI Key: BFIMNTQEKCLOIG-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C=C(C=C(C=O)C=1)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 274
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011008425-1g
2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde
1361678-81-0 97%
1g
1,564.50 USD 2021-07-05

Additional information on 2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde: A Comprehensive Overview

2',3'-Dichloro-5-fluoro-biphenyl-3-carboxaldehyde (CAS No: 1361678-81-0) is a highly specialized organic compound with a unique structure that has garnered significant attention in various scientific and industrial domains. This compound belongs to the family of biphenyl carboxaldehydes, which are known for their versatile applications in chemistry, materials science, and pharmacology. The molecule consists of two phenyl rings connected by a single bond, with substituents at specific positions that confer distinct chemical properties.

The biphenyl core of this compound serves as a rigid and planar framework, which is often exploited in the design of advanced materials. The presence of chlorine and fluorine atoms at the 2', 3', and 5' positions introduces electronic effects that can modulate the reactivity and stability of the molecule. Additionally, the carboxaldehyde group at position 3 imparts functional versatility, enabling this compound to participate in a wide range of chemical reactions.

Recent studies have highlighted the potential of 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde in the field of medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly those with potential applications in cancer therapy. The compound's ability to act as a scaffold for drug design has been validated through several preclinical studies, where it demonstrated promising results in inhibiting key enzymes associated with tumor growth.

In the realm of materials science, this compound has been investigated for its use in creating advanced polymers and organic semiconductors. Its electronic properties, influenced by the halogen substituents, make it an attractive candidate for applications in optoelectronics and flexible electronics. Recent breakthroughs in this area have leveraged the compound's ability to form self-assembled monolayers, which are crucial for developing high-performance electronic devices.

The synthesis of 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde involves a multi-step process that typically begins with the halogenation of biphenyl derivatives followed by selective alkylation or acylation to introduce the carboxaldehyde group. This process requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.

From an environmental standpoint, understanding the toxicological profile and biodegradation pathways of this compound is critical for its safe handling and disposal. Studies have shown that while it exhibits moderate toxicity towards aquatic organisms, its degradation under aerobic conditions is relatively rapid, minimizing long-term ecological impacts.

In conclusion, 2',3'-dichloro-5-fluoro-biphenyl-3-carboxaldehyde (CAS No: 1361678-81-0) stands out as a versatile and multifaceted compound with applications spanning multiple disciplines. Its unique structure, coupled with recent research advancements, positions it as a valuable tool in both academic research and industrial applications.

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